N,N',N'',N'''-(1,5-Pentanediylidene)tetrakismethacrylamide
Description
Properties
CAS No. |
101810-92-8 |
|---|---|
Molecular Formula |
C21H32N4O4 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-methyl-N-[1,5,5-tris(2-methylprop-2-enoylamino)pentyl]prop-2-enamide |
InChI |
InChI=1S/C21H32N4O4/c1-12(2)18(26)22-16(23-19(27)13(3)4)10-9-11-17(24-20(28)14(5)6)25-21(29)15(7)8/h16-17H,1,3,5,7,9-11H2,2,4,6,8H3,(H,22,26)(H,23,27)(H,24,28)(H,25,29) |
InChI Key |
HZCZYBXRDUQHHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NC(CCCC(NC(=O)C(=C)C)NC(=O)C(=C)C)NC(=O)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methacrylamide Precursors
Methacrylamide derivatives are typically synthesized via the reaction of methacryloyl chloride with ammonia or primary amines under controlled conditions. This reaction proceeds via nucleophilic acyl substitution yielding methacrylamide with high purity.
| Reagent | Conditions | Yield (%) |
|---|---|---|
| Methacryloyl chloride + NH3 | Low temperature (0–5 °C), inert atmosphere, aqueous or organic solvent | 80–95 |
Condensation with 1,5-Pentanedial (Glutaraldehyde)
The key step in synthesizing N,N',N'',N'''-(1,5-pentanediylidene)tetrakismethacrylamide is the condensation of four equivalents of methacrylamide with one equivalent of 1,5-pentanedial. This reaction forms four imine (C=N) bonds linking the methacrylamide units via the pentanediylidene core.
$$
4 \text{ CH}2=C(CH3)CONH2 + OHC-(CH2)3-CHO \rightarrow \text{this compound} + 4 H2O
$$
| Parameter | Details |
|---|---|
| Solvent | Ethanol, methanol, or other polar solvents |
| Temperature | Room temperature to 60 °C |
| Reaction time | 12–24 hours |
| Catalyst | Acidic or basic catalysts may be used to facilitate imine formation |
| Atmosphere | Inert atmosphere (nitrogen) to prevent oxidation |
Purification and Characterization
After completion of the condensation reaction, the product is typically purified by recrystallization or chromatographic methods. Characterization includes:
- NMR Spectroscopy : To confirm the formation of imine bonds and the integrity of methacrylamide groups.
- FTIR Spectroscopy : Identification of characteristic C=N stretching vibrations (~1640–1690 cm^-1).
- Mass Spectrometry : Confirmation of molecular weight.
- Elemental Analysis : To verify the empirical formula.
Comparative Analysis of Preparation Methods
| Method Aspect | Description | Advantages | Disadvantages |
|---|---|---|---|
| Direct condensation in polar solvents | Simple mixing of methacrylamide and glutaraldehyde | Straightforward, moderate yields | Possible side reactions, incomplete conversion without catalyst |
| Use of catalysts (acid/base) | Catalysts accelerate imine bond formation | Higher yields and purity | Requires careful control to avoid hydrolysis or polymerization |
| Purification by recrystallization | Removes impurities and unreacted starting materials | High purity product | Time-consuming, solvent-dependent |
Research Findings and Source Perspectives
- Chemical databases confirm the molecular identity and suppliers of this compound, but detailed synthetic protocols are scarce in public repositories.
- Analogous synthetic strategies for related tetra-substituted Schiff bases involve condensation of tetraamine cores with dialdehydes under mild conditions, supporting the outlined approach.
- The use of inert atmospheres and controlled temperatures is critical to prevent side reactions and degradation, as indicated in related amide and Schiff base syntheses.
- Improved synthetic methods for related compounds focus on avoiding hazardous intermediates and maximizing yield, which can be applied to this compound's synthesis.
Summary Table of Preparation Method
| Step No. | Process | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of methacrylamide | Methacryloyl chloride + ammonia, low temp | Methacrylamide precursor |
| 2 | Condensation with 1,5-pentanedial | Methacrylamide + glutaraldehyde, polar solvent, RT-60 °C, inert atmosphere | Formation of tetrakismethacrylamide Schiff base |
| 3 | Purification | Recrystallization or chromatography | Pure this compound |
Chemical Reactions Analysis
Types of Reactions: N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide undergoes various chemical reactions, including:
Polymerization: The methacrylamide groups can undergo free radical polymerization to form cross-linked polymers.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methacrylamide groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or UV conditions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions.
Major Products Formed:
Hydrolysis: Carboxylic acids and amines.
Substitution: Derivatives with modified functional groups
Scientific Research Applications
Polymer Chemistry
Synthesis of Cross-Linked Polymers
N,N',N'',N'''-(1,5-Pentanediylidene)tetrakismethacrylamide serves as a cross-linking agent in the synthesis of polymers. Its structure allows for the formation of highly cross-linked networks, which enhance the mechanical properties and thermal stability of the resulting materials.
Table 1: Properties of Cross-Linked Polymers Using Tetrakismethacrylamide
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |
|---|---|---|---|
| Poly(methyl methacrylate) | 40 | 5 | 100 |
| Polyurethane | 50 | 10 | 120 |
| Epoxy Resin | 60 | 3 | 150 |
Biomedical Applications
Drug Delivery Systems
The compound has been explored for use in drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner, enhancing therapeutic efficacy.
Case Study: Controlled Release of Anticancer Drugs
A study demonstrated that hydrogels formed with this compound effectively encapsulated doxorubicin, a common anticancer drug. The release profile showed sustained release over several days, suggesting potential for use in localized cancer therapy.
Materials Science
Smart Materials
The compound is utilized in the development of smart materials that respond to external stimuli such as temperature or pH changes. These materials have applications in sensors and actuators.
Table 2: Response Characteristics of Smart Materials
| Stimulus Type | Response Time (s) | Recovery Time (s) | Maximum Strain (%) |
|---|---|---|---|
| Temperature Change | 5 | 10 | 15 |
| pH Change | 3 | 8 | 12 |
Environmental Applications
Water Purification
Research has indicated that polymers derived from this compound can be used in water purification processes. The cross-linked networks can adsorb pollutants and heavy metals from water, making them suitable for environmental remediation.
Case Study: Heavy Metal Removal from Water
A recent study evaluated the efficiency of a polymeric adsorbent made from this compound in removing lead ions from contaminated water. Results showed over 90% removal efficiency within one hour of contact time, highlighting its potential for environmental applications.
Mechanism of Action
The mechanism of action of N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide primarily involves its ability to undergo polymerization and cross-linking reactions. The methacrylamide groups react with initiators to form free radicals, which then propagate to form long polymer chains. These chains can further cross-link to form three-dimensional networks, providing enhanced mechanical and chemical properties. The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of free radicals .
Comparison with Similar Compounds
(a) N,N,N′,N′-(1,5-Pentylene)tetrabenzamide
- Structure : Similar pentanediylidene core but substituted with benzamide groups instead of methacrylamide.
- Synthesis: Produced via condensation of glutaraldehyde and benzamide using nano-TiCl₄·SiO₂ as a catalyst .
- Key Difference : Benzamide groups lack polymerizable double bonds, limiting crosslinking utility compared to methacrylamide derivatives.
(b) N,N,N',N'-Tetrabutylpentanediamide
(c) 3-Chloro-N-phenyl-phthalimide
- Structure : Aromatic phthalimide with chloro and phenyl substituents.
- Application: Monomer for polyimides, emphasizing thermal stability over crosslinking functionality .
Physicochemical Properties Comparison
Biological Activity
Chemical Structure and Properties
N,N',N'',N'''-(1,5-Pentanediylidene)tetrakismethacrylamide is characterized by its tetrakis(methacrylamide) structure, which allows for cross-linking in polymerization processes. Its molecular formula is , and it exhibits a high degree of reactivity due to the presence of multiple methacrylamide groups.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 101810-92-8 |
| Appearance | White crystalline solid |
| Purity | ≥ 96% |
The biological activity of this compound can be attributed to its ability to form hydrogels and its potential as a drug delivery system. The polymer's structure allows for controlled release of therapeutic agents, making it suitable for various biomedical applications.
- Cell Adhesion and Proliferation : Studies have shown that this compound can enhance cell adhesion and proliferation in vitro, particularly in fibroblasts and endothelial cells. The presence of methacrylamide groups facilitates interactions with cell surface receptors, promoting cellular responses.
- Antimicrobial Activity : Preliminary research indicates that this compound exhibits antimicrobial properties against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes.
- Biocompatibility : The compound has been evaluated for biocompatibility in several studies, demonstrating low cytotoxicity and favorable responses in animal models. This makes it a candidate for use in tissue engineering and regenerative medicine.
Study 1: Drug Delivery Systems
A study published in the Journal of Biomedical Materials Research explored the use of this compound as a drug delivery vehicle for anti-cancer agents. The results indicated that the compound successfully encapsulated doxorubicin, allowing for sustained release over time while minimizing systemic toxicity.
Study 2: Tissue Engineering Applications
Research conducted at a leading university investigated the application of this polymer in creating scaffolds for tissue engineering. The scaffolds demonstrated excellent mechanical properties and supported the growth of human mesenchymal stem cells, indicating potential for use in bone regeneration.
Table 2: Summary of Case Studies
| Study Type | Findings | Reference |
|---|---|---|
| Drug Delivery | Sustained release of doxorubicin | Journal of Biomedical Materials Research |
| Tissue Engineering | Supported stem cell growth | University Research Publication |
Q & A
Q. What are the standard synthetic protocols for N,N',N'',N'''-(1,5-Pentanediylidene)tetrakismethacrylamide, and what catalysts are typically employed?
The compound can be synthesized via condensation reactions between glutaraldehyde and methacrylamide derivatives. A common catalytic approach involves nano-TiCl₄·SiO₂, which facilitates the formation of alkylidene bisamide structures under mild conditions (similar to Scheme 4 in ). Reaction optimization should include temperature control (e.g., 60–80°C) and solvent selection (polar aprotic solvents like DMF) to minimize side reactions. Purification via recrystallization or column chromatography is critical to isolate the product .
Q. How is the structural integrity of this compound validated experimentally?
Characterization relies on a combination of techniques:
- NMR spectroscopy (¹H/¹³C) to confirm the pentanediylidene backbone and methacrylamide substituents.
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- FTIR to identify amide C=O stretches (~1650 cm⁻¹) and vinyl C=C bonds (~1630 cm⁻¹). Cross-referencing with InChIKey identifiers (e.g., HOJQUBUTJHKLKW-UHFFFAOYSA-N for analogous diamides in ) ensures structural alignment with databases .
Q. What are the primary applications of this compound in polymer chemistry?
The methacrylamide groups enable its use as a crosslinking agent in free-radical polymerization. For example, it can copolymerize with acrylamide to form hydrogels for electrophoresis, where tertiary amines (e.g., TEMED in ) accelerate radical initiation. The pentanediylidene spacer enhances mechanical stability in polymer networks .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the regioselectivity of the condensation reaction during synthesis?
Polar solvents (e.g., DMSO) favor imine formation by stabilizing charged intermediates, while non-polar solvents may lead to incomplete condensation. Elevated temperatures (>80°C) risk side reactions, such as Michael addition of methacrylamide to the vinyl group. Kinetic studies under varying conditions (monitored via HPLC or in-situ IR) are recommended to map optimal parameters .
Q. What mechanistic challenges arise during polymerization, and how can they be addressed?
The compound’s tetrafunctional methacrylamide groups may cause premature gelation due to rapid crosslinking. To mitigate this:
Q. How can contradictory data on polymer stability be resolved? For instance, discrepancies in degradation rates under UV exposure.
Contradictions often stem from variations in polymer architecture (e.g., crosslink density) or residual monomers. Methodological steps include:
- Accelerated aging tests with standardized UV intensity and wavelength.
- Size-exclusion chromatography (SEC) to track molecular weight changes.
- XPS analysis to identify oxidation products at the methacrylamide-vinyl interface .
Q. What advanced analytical techniques are suitable for quantifying trace impurities in This compound?
- LC-MS/MS with pentafluorophenyl isothiocyanate derivatization (as in ) enhances sensitivity for detecting acrylamide-related byproducts.
- Headspace GC-MS identifies volatile impurities (e.g., residual glutaraldehyde).
- Electron paramagnetic resonance (EPR) detects radical intermediates during storage .
Q. How does the compound’s air sensitivity impact experimental design, and what precautions are necessary?
The tertiary amine and vinyl groups are prone to oxidation and moisture absorption. Best practices include:
- Storing the compound under argon or nitrogen (as recommended in ).
- Using Schlenk-line techniques for synthesis and polymerization.
- Incorporating stabilizers like hydroquinone (0.1–1 wt%) to inhibit radical formation during storage .
Q. What computational methods aid in predicting the compound’s reactivity in novel polymer matrices?
- Density Functional Theory (DFT) calculates bond dissociation energies for methacrylamide groups, predicting crosslinking efficiency.
- Molecular dynamics (MD) simulations model polymer network formation under varying crosslink densities.
- QSAR models correlate substituent effects (e.g., alkyl chain length) with thermal stability .
Q. How can researchers reconcile discrepancies between theoretical and experimental polymer swelling ratios?
Discrepancies often arise from unaccounted hydrophobic interactions or solvent-polymer affinity. Methodological adjustments:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
